Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate
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Overview
Description
Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate: is a chemical compound that belongs to the class of difluoromethylated pyrazoles. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a radical difluoromethylation process.
Cyclohexanecarboxylation: The final step involves the esterification of the cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Difluoromethyl ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Studied for its unique reactivity and stability due to the difluoromethyl group .
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of the nitro and difluoromethyl groups .
- Used in the development of fluorescent probes for biological imaging .
Medicine:
- Explored for its potential as an anti-inflammatory and anti-cancer agent .
- Studied for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development .
Industry:
Mechanism of Action
The mechanism of action of Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, improving its binding affinity to target proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to inhibit enzymes and modulate signaling pathways makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
3,4-Disubstituted-3-(difluoromethyl)pyrazoles: These compounds share the difluoromethyl pyrazole core and exhibit similar biological activities.
Difluoromethylated heterocycles: These compounds are widely used in pharmaceuticals and agrochemicals due to their enhanced stability and reactivity.
Uniqueness:
- The presence of both the difluoromethyl and nitro groups in Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate provides a unique combination of chemical properties, making it more versatile in various applications .
- Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, adds to its versatility .
Properties
Molecular Formula |
C12H15F2N3O4 |
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Molecular Weight |
303.26 g/mol |
IUPAC Name |
methyl 4-[3-(difluoromethyl)-4-nitropyrazol-1-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H15F2N3O4/c1-21-12(18)7-2-4-8(5-3-7)16-6-9(17(19)20)10(15-16)11(13)14/h6-8,11H,2-5H2,1H3 |
InChI Key |
ZYGDQYWSKJKQFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)N2C=C(C(=N2)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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